N-Methylsalicylamide

Description

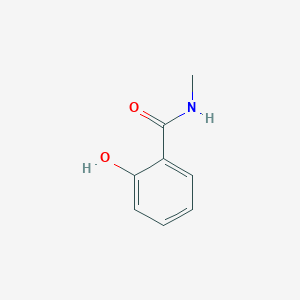

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-9-8(11)6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKXMQIYWWTZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171868 | |

| Record name | Salicylamide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1862-88-0 | |

| Record name | 2-Hydroxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1862-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylsalicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001862880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylsalicylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylamide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLSALICYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCE3HZ1G0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of N Methylsalicylamide

Established Synthetic Pathways for N-Methylsalicylamide

Traditional synthetic routes to this compound primarily involve the formation of the amide bond from salicylic (B10762653) acid or its ester derivatives. These methods are well-documented and rely on fundamental organic reactions.

Synthesis from Salicylic Acid through Salicyloyl Chloride Intermediate

A common and reliable method for preparing this compound begins with the conversion of salicylic acid to its more reactive acid chloride derivative, salicyloyl chloride. This transformation is typically accomplished using a standard chlorinating agent, such as thionyl chloride (SOCl₂). The resulting salicyloyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution.

In the subsequent step, the crude or purified salicyloyl chloride is treated with methylamine. The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct that is formed, driving the reaction to completion. chemicalbook.com This two-step approach is effective for producing this compound with good purity.

Reaction of Methyl Salicylate (B1505791) with Methylamine

An alternative and more direct pathway is the aminolysis of an ester, specifically the reaction of methyl salicylate with methylamine. google.com This method avoids the isolation of the often moisture-sensitive acid chloride intermediate. The process, analogous to the "salol reaction" where phenyl salicylate is heated with an amine epo.org, involves heating methyl salicylate with an aqueous or gaseous solution of methylamine.

The reaction conditions can be optimized for temperature and pressure to achieve high conversion rates. For instance, similar reactions using ammonia (B1221849) to produce the parent salicylamide (B354443) have been conducted at temperatures of 40-45°C and pressures of 0.25-0.35 MPa over several hours. google.com The primary byproducts of this reaction are methanol (B129727) and any unreacted starting materials, which can often be removed through distillation and recrystallization of the final product. google.comgoogle.com

Role of Catalysts and Solvents in Reaction Efficiency (e.g., DMF, NMP)

The choice of solvent is critical to the efficiency of this compound synthesis. Polar aprotic solvents are particularly effective for these types of reactions.

N,N-Dimethylformamide (DMF): DMF is an exceptional polar solvent with a high boiling point that is widely used in organic synthesis. nih.gov It is particularly useful for reactions involving polar species, and its ability to dissolve a wide range of organic compounds, including salicylamide and its precursors, makes it an excellent choice. nih.govmdpi.com Studies have shown that both DMF and DMSO are highly efficient solubilizers for salicylamide. mdpi.com

N-Methyl-2-pyrrolidone (NMP): NMP is another polar aprotic solvent that serves as a viable alternative or co-solvent to DMF. acsgcipr.orgwhiterose.ac.uk Like DMF, it facilitates reactions by effectively solvating ions and polar intermediates.

The use of such solvents can lead to higher reaction rates compared to protic solvents. rwth-aachen.de While many amidation reactions can proceed thermally, particularly at elevated temperatures, the use of catalysts can be beneficial, although often the amine reactant itself is used in excess to drive the reaction.

Table 1: Comparative Reaction Conditions for Salicylamide Synthesis from Methyl Salicylate

Parameter Method A (Ammonolysis) google.com Method B (Ammonolysis) epo.org Starting Material Methyl Salicylate Methyl Salicylate Reagent Ammonia Ammonia Solvent Toluene (B28343) Water Temperature 40-45°C 35-60°C Pressure 0.25-0.35 MPa ~15 psi (~0.1 MPa) Reaction Time 5-6 hours Not specified Yield High (not quantified) 91%

Note: The table presents data for the synthesis of the parent compound, salicylamide, which serves as a close analogue for the synthesis of this compound.

Advanced Synthetic Techniques for this compound and its Analogues

To improve upon traditional methods, modern synthetic techniques focus on increasing reaction speed, improving yields, and adhering to the principles of green chemistry.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide variety of chemical reactions. unito.itscispace.com By using dielectric heating, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields and purity. unito.itcore.ac.uk

This technique is highly applicable to the synthesis of this compound and its derivatives. For example, the related reaction of methyl salicylate with hydrazine (B178648) hydrate (B1144303) under microwave irradiation at 360 W was completed in just 3 minutes, demonstrating a dramatic increase in reaction rate compared to conventional heating. core.ac.uk The efficiency of microwave synthesis makes it an attractive and environmentally benign method for the rapid generation of compound libraries for further research. sciforum.net

Selective Derivatization Strategies at the Amide Nitrogen and Phenolic Hydroxyl

The this compound scaffold possesses two key reactive sites for further chemical modification: the phenolic hydroxyl (-OH) group and the amide nitrogen-hydrogen (N-H) bond. Selective derivatization at these positions allows for the synthesis of a diverse range of analogues.

Derivatization of the Phenolic Hydroxyl: The hydroxyl group is weakly acidic and can be readily deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion. This nucleophilic intermediate can then react with various electrophiles. Common derivatizations include O-alkylation (using alkyl halides) and O-acylation (using acyl chlorides or anhydrides). This strategy is often employed on the methyl salicylate precursor before the amidation step to create analogues modified at the phenolic position. researchgate.net

Derivatization at the Amide Nitrogen: The amide N-H bond is significantly less acidic and less nucleophilic than the phenolic hydroxyl group. Derivatization at this site typically requires stronger bases for deprotonation or specific reaction conditions. However, it provides an opportunity to introduce a second substituent on the nitrogen atom, leading to N,N-disubstituted salicylamide analogues. The compound itself can also serve as a building block, reacting with other molecules, such as alcohols, to generate more complex derivatives. orientjchem.org

These selective strategies are fundamental in medicinal chemistry for exploring structure-activity relationships by systematically modifying different parts of the parent molecule.

This compound as a Synthetic Intermediate

This compound (2-hydroxy-N-methylbenzamide) serves as a versatile starting material in the synthesis of more complex organic molecules due to the reactivity of its hydroxyl and amide functional groups. Its utility is particularly notable in the preparation of pharmaceutical precursors and in the generation of diverse chemical libraries through derivatization.

Role in the Synthesis of Complex Organic Compounds (e.g., Axitinib Precursor)

A critical application of this compound is its role as a precursor in the synthesis of 2-mercapto-N-methylbenzamide, a key intermediate for the pharmaceutical agent Axitinib. chemicalbook.combiosynth.comnih.govchemscene.com Axitinib is a tyrosine kinase inhibitor used in cancer therapy. chemicalbook.com The synthetic pathway from this compound to this crucial intermediate highlights the strategic conversion of a hydroxyl group to a thiol group.

One documented method involves the reaction of 2-hydroxy-N-methylbenzamide with dimethylaminothioformyl chloride. chemicalbook.com This reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) in the presence of a base like triethylenediamine. chemicalbook.com The process is controlled at a specific temperature, for instance, 40°C, and monitored for completion using techniques like Thin Layer Chromatography (TLC). chemicalbook.com Following the reaction, an extraction with a solvent system such as ethyl acetate (B1210297) and water is performed, and the organic layer is concentrated to yield the desired 2-mercapto-N-methylbenzamide. chemicalbook.com A reported yield for this conversion is as high as 97.2%, with a purity of 99.95% as determined by HPLC. chemicalbook.com

This transformation is conceptually related to the broader class of reactions for converting phenols to thiophenols, such as the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.orgthieme-connect.comresearchgate.net This rearrangement involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org While the direct conversion of this compound to 2-mercapto-N-methylbenzamide may not strictly follow the classical Newman-Kwart mechanism, the initial step of forming a thiocarbamate-like intermediate is a related principle. The Newman-Kwart rearrangement itself typically requires high temperatures, although palladium-catalyzed versions can proceed at lower temperatures. wikipedia.orgorganic-chemistry.org

Table 1: Synthesis of 2-mercapto-N-methylbenzamide from this compound

| Reactant | Reagent | Base | Solvent | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|---|---|

| This compound | Dimethylaminothioformyl chloride | Triethylenediamine | Tetrahydrofuran | 40°C | 97.2% | 99.95% |

Derivatization to Thioimide Analogues

The amide functionality of this compound can be converted to a thioamide (or thioimide) through a thionation reaction. A common and effective reagent for this transformation is Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. chemspider.comnih.govmdpi.comorganic-chemistry.org This process involves the replacement of the carbonyl oxygen atom with a sulfur atom.

The reaction is typically conducted by dissolving Lawesson's reagent in a suitable solvent, such as tetrahydrofuran (THF), and then adding a solution of the amide. chemspider.com The reaction can often proceed at room temperature. chemspider.com The progress of the reaction is monitored by thin-layer chromatography. Upon completion, an aqueous work-up is performed, followed by extraction with an organic solvent like ether. chemspider.com The final product is then purified by column chromatography. chemspider.com While traditional methods often used high-boiling solvents like toluene at elevated temperatures, the use of THF allows for milder reaction conditions. chemspider.com It is noted that Lawesson's reagent and its byproducts can have strong, unpleasant odors. chemspider.com

The thionation of amides with Lawesson's reagent is a general and widely applicable method, and although a specific detailed synthesis starting from this compound is not extensively documented in readily available literature, the principles of the reaction are well-established for a broad range of amides. mdpi.com

Table 2: General Conditions for Thionation of Amides

| Reagent | Solvent | Temperature | Work-up | Purification |

|---|---|---|---|---|

| Lawesson's Reagent | Tetrahydrofuran | Room Temperature | Aqueous wash and extraction | Silica gel chromatography |

Preparation of N-Benzoyl-2-hydroxybenzamides Utilizing this compound

This compound can undergo acylation at the nitrogen atom to form N-benzoyl-2-hydroxybenzamides. A standard and effective method for this transformation is the Schotten-Baumann reaction. wikipedia.orgbyjus.comorganic-chemistry.orgcam.ac.ukjk-sci.com This reaction involves the treatment of an amine (in this case, the secondary amide this compound) with an acid chloride, such as benzoyl chloride, in the presence of a base. wikipedia.orgbyjus.comjk-sci.com

The Schotten-Baumann reaction is often carried out in a two-phase solvent system, consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org The base, typically aqueous sodium hydroxide or potassium hydroxide, neutralizes the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the amide product. byjus.comorganic-chemistry.orgjk-sci.com The starting materials and the product remain in the organic phase. wikipedia.org Alternatively, an organic base such as pyridine (B92270) can be used in an aprotic solvent. byjus.comjk-sci.com

The general mechanism involves the nucleophilic attack of the nitrogen atom of this compound on the carbonyl carbon of benzoyl chloride, leading to a tetrahedral intermediate which then eliminates a chloride ion to form the N-benzoylated product. jk-sci.com This method is widely applicable for the acylation of amines and provides a straightforward route to N-acyl derivatives. wikipedia.org

Table 3: Typical Schotten-Baumann Reaction Conditions for N-Acylation

| Substrate | Acylating Agent | Base | Solvent System |

|---|---|---|---|

| Amine/Alcohol | Acid Chloride | Aqueous NaOH/KOH or Pyridine | Water/Organic Solvent or Aprotic Solvent |

Spectroscopic Characterization and Conformational Analysis of N Methylsalicylamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. nih.gov By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms and their chemical environments within the N-Methylsalicylamide molecule can be determined.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons, the phenolic hydroxyl proton, the amide proton, and the N-methyl protons. The aromatic region typically shows four distinct signals for the protons on the benzene (B151609) ring, with their chemical shifts and splitting patterns dictated by their position relative to the hydroxyl and N-methylcarbamoyl substituents.

The phenolic hydroxyl proton (OH) signal appears significantly downfield, a characteristic feature resulting from strong intramolecular hydrogen bonding with the adjacent amide carbonyl oxygen. This deshielding effect shifts its resonance to a high chemical shift value. The amide proton (NH) also appears as a downfield signal, which may exhibit coupling with the adjacent methyl protons, often presenting as a quartet. The N-methyl (CH₃) protons typically resonate as a doublet due to coupling with the single amide proton.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ar-H (Aromatic) | 6.8 - 7.8 | Multiplet (dd, dt, etc.) | Four distinct signals for the 4 protons on the benzene ring. |

| OH (Phenolic) | ~12.0 - 13.0 | Singlet (broad) | Highly deshielded due to strong intramolecular H-bonding. |

| NH (Amide) | ~8.0 - 8.5 | Quartet (broad) | Position is solvent-dependent; coupled to N-CH₃ protons. |

| N-CH₃ (Methyl) | ~2.9 | Doublet | Coupled to the NH proton. |

The ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the amide group is the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbon attached to the hydroxyl group (C-OH) is also significantly deshielded, while the carbon attached to the amide group (C-C=O) is found at a characteristic chemical shift. The remaining four aromatic carbons appear in the typical aromatic region (115-140 ppm). The N-methyl carbon provides a signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide Carbonyl) | ~170 |

| C-OH (Aromatic) | ~160 |

| C-C=O (Aromatic) | ~115 |

| Ar-C (Aromatic) | 117 - 135 |

| N-CH₃ (Methyl) | ~26 |

The presence of a strong intramolecular hydrogen bond between the phenolic -OH group and the carbonyl oxygen of the amide group is a defining structural feature of this compound. NMR spectroscopy is an excellent tool for investigating this interaction through the study of solvent effects. unn.edu.ng

When the ¹H NMR spectrum is recorded in a nonpolar, aprotic solvent like chloroform-d (B32938) (CDCl₃), the chemical shifts of the -OH and -NH protons are primarily influenced by the internal molecular environment. The phenolic -OH proton resonance is observed at a very high chemical shift, confirming its participation in the strong intramolecular hydrogen bond.

In contrast, when a polar, hydrogen-bond accepting solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is used, solvent molecules can compete to form intermolecular hydrogen bonds. pitt.edu For this compound, the chemical shift of the phenolic -OH proton shows relatively little change upon switching from CDCl₃ to DMSO-d₆. This stability indicates that the intramolecular hydrogen bond is robust and persists even in a competitive solvent environment. However, the amide -NH proton, which is not involved in the intramolecular hydrogen bond, is free to interact with the solvent. Its chemical shift typically moves significantly downfield in DMSO-d₆ compared to CDCl₃, as it forms a strong intermolecular hydrogen bond with the sulfoxide (B87167) oxygen of the solvent. unn.edu.ng This differential solvent-induced shift provides compelling evidence for the presence and strength of the intramolecular hydrogen bond.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. srce.hr The IR spectrum of this compound provides clear signatures for its key functional groups.

The most notable feature is the absorption band of the phenolic hydroxyl (O-H) group. Due to its involvement in a strong intramolecular hydrogen bond, the O-H stretching vibration appears as a very broad band at a lower wavenumber than a free O-H group, typically in the 3200–2800 cm⁻¹ region. researchgate.net The secondary amide group gives rise to a distinct N-H stretching vibration, which is usually observed as a sharper peak around 3400–3300 cm⁻¹. researchgate.net

The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, results in a very strong absorption typically found in the 1650–1630 cm⁻¹ range. Its frequency is lowered by conjugation with the aromatic ring and by the intramolecular hydrogen bond. The N-H bending vibration, or Amide II band, is also prominent and appears around 1550 cm⁻¹. Additional characteristic peaks corresponding to the C=C stretching vibrations of the aromatic ring are observed in the 1600–1450 cm⁻¹ region. farmaceut.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | ~3350 | Medium-Strong |

| O-H (Phenol) | Stretch | 3200 - 2800 | Strong, Broad |

| C=O (Amide I) | Stretch | ~1640 | Strong |

| C=C (Aromatic) | Stretch | ~1600, 1580, 1480 | Medium-Variable |

| N-H (Amide II) | Bend | ~1550 | Medium-Strong |

UV-Visible Absorption and Emission Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. For molecules like this compound, this technique is particularly useful for studying photophysical processes such as fluorescence.

Salicylamides and related compounds like methyl salicylate (B1505791) are known to exhibit dual fluorescence, a phenomenon that is a direct consequence of their unique molecular structure. nih.gov This behavior is governed by a process known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.govnih.gov

The process begins with the absorption of a UV photon, which promotes the molecule from its ground electronic state (S₀) to an excited electronic state (S₁). In its ground state, this compound exists in an "enol" form (E), stabilized by the intramolecular hydrogen bond. Upon excitation, this enol form is promoted to its excited state (E*).

Due to changes in electron density upon excitation, the acidity of the phenolic proton increases, while the basicity of the carbonyl oxygen increases. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen within the excited state. nih.gov This transfer creates a transient excited-state tautomer, known as the "keto" form (K*).

The molecule can then return to the ground state via two different radiative pathways:

Fluorescence from the locally excited enol form (E* → E), emitting a photon at a shorter wavelength (in the UV or violet-blue region).

Fluorescence from the proton-transferred keto tautomer (K* → K), which emits a photon at a significantly longer wavelength (in the blue-green region).

The emission from the keto tautomer (K*) is characterized by a large Stokes shift—a significant difference between the absorption maximum and the emission maximum. The presence of these two distinct emission bands is termed "dual fluorescence." The relative intensities of the two bands can be highly sensitive to the solvent environment, as the solvent can influence the stability of the excited states and the kinetics of the proton transfer. nih.gov

Intramolecular Proton Transfer in Excited States

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon excitation by light. nih.gov This phenomenon is characteristic of molecules that possess both a proton-donating and a proton-accepting group in close proximity, facilitated by an intramolecular hydrogen bond. nih.govresearchgate.net In the case of this compound, the hydroxyl group (-OH) acts as the proton donor, while the carbonyl oxygen of the amide group serves as the proton acceptor.

Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen increase, driving the transfer of the proton. nih.gov This process leads to the formation of a transient tautomeric species, which is structurally different from the molecule in its ground state. The ESIPT process can be represented by a four-level photocycle involving the ground and excited states of both the normal (N) and tautomeric (T) forms (N, N, T, T). nih.gov

The transfer of the proton can be either a complete transfer, resulting in the formation of a zwitterion, or a partial transfer, leading to what is known as excited-state intramolecular hydrogen transfer (ESIHT). nih.gov The dynamics of this process are typically very fast, often occurring on the picosecond timescale. nih.gov The efficiency and mechanism of ESIPT can be influenced by several factors, including the solvent environment and the presence of substituents on the aromatic ring. rsc.orgrsc.org For instance, the polarity of the solvent can affect the energy barrier for proton transfer. rsc.org

The study of ESIPT in molecules like this compound and its derivatives is significant for the development of fluorescent probes, sensors, and luminescent materials. rsc.org The large Stokes shift observed in ESIPT-capable molecules, which is the difference between the absorption and emission maxima, is a particularly valuable property for these applications. rsc.org

| Aspect | Description | Reference |

|---|---|---|

| Mechanism | Upon photoexcitation, a proton is transferred from a donor group (e.g., -OH) to an acceptor group (e.g., C=O) within the same molecule via a pre-existing intramolecular hydrogen bond. | nih.govresearchgate.net |

| Photocycle | Involves four states: ground state normal form (N), excited state normal form (N), excited state tautomer form (T), and ground state tautomer form (T). | nih.gov |

| Influencing Factors | Solvent polarity and substituents on the molecule can significantly affect the ESIPT process. | rsc.orgrsc.org |

| Significance | The large Stokes shift and sensitivity to the environment make ESIPT molecules useful for fluorescent probes, sensors, and luminescent materials. | rsc.org |

Advanced Spectroscopic Techniques in Conformational Studies (e.g., X-ray Diffraction of Derivatives)

The three-dimensional structure and conformational preferences of this compound and its derivatives are critical for understanding their chemical behavior. Advanced spectroscopic and analytical techniques are employed to elucidate these structural details.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for performing conformational analysis. researchgate.netnih.gov These methods can predict the relative energies of different conformers, identify the most stable structures, and calculate various spectroscopic properties. researchgate.net For flexible molecules, a thorough conformational search is necessary to identify all possible low-energy structures. researchgate.netmdpi.com

X-ray diffraction is a primary experimental technique for determining the precise solid-state structure of crystalline compounds. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the arrangement of atoms within the crystal lattice can be determined, providing definitive information about bond lengths, bond angles, and torsion angles. While there are reports on the crystal structures of related hydrazide derivatives, specific X-ray diffraction data for this compound itself requires further investigation. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), provides valuable information about the conformation of molecules in solution. nih.gov NOESY experiments can reveal spatial correlations between protons, which helps in determining the preferred conformation and the dynamics of conformational changes. nih.gov

The combination of computational modeling with experimental data from techniques like X-ray diffraction and NMR spectroscopy allows for a comprehensive understanding of the conformational landscape of this compound and its derivatives. researchgate.netnih.gov This knowledge is essential for correlating the structure of these molecules with their observed properties and functions.

| Technique | Information Provided | Reference |

|---|---|---|

| Computational Methods (e.g., DFT) | Predicts stable conformers, relative energies, and spectroscopic properties. | researchgate.netnih.gov |

| X-ray Diffraction | Provides precise solid-state structure, including bond lengths, bond angles, and torsion angles. | mdpi.com |

| 2D NMR Spectroscopy (e.g., NOESY) | Reveals spatial correlations between atoms in solution, aiding in the determination of solution-state conformation. | nih.gov |

Computational Chemistry and Molecular Modeling of N Methylsalicylamide

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a detailed view of a molecule's electronic structure and geometry. These calculations are fundamental to understanding molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic properties of molecular systems. inpressco.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its balance of accuracy and computational efficiency. orientjchem.org When paired with basis sets like 6-31G, it allows for the effective calculation of molecular geometries, vibrational frequencies, and electronic parameters. nih.gov

This level of theory, often denoted as B3LYP/6-31G, is employed to solve the Kohn-Sham equations, providing a robust framework for geometry optimization and energy calculations. inpressco.com The methodology involves finding the lowest energy conformation of the molecule on its potential energy surface. Harmonic vibrational analyses are then typically performed on the optimized structure to confirm that it represents a true energy minimum (characterized by the absence of imaginary frequencies) and to compute theoretical vibrational spectra. inpressco.comorientjchem.org For molecules like N-Methylsalicylamide, DFT calculations support the interpretation of experimental data and provide predictive insights where such data is unavailable. researchgate.net

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, researchers can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. conicet.gov.armdpi.com For related aromatic amides, these calculations have successfully reproduced structural parameters that are in good agreement with experimental results from techniques like X-ray diffraction. researchgate.netresearchgate.net

The electronic structure of a molecule is described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov Full optimization and electronic structure calculations provide the energies of these orbitals, allowing for a detailed analysis of the molecule's potential for charge transfer and interaction with biological targets. bsu.bymdpi.com

Molecular Descriptors for Bioactivity Assessment

Molecular descriptors are numerical values that encode significant information about the chemical structure of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies to predict the biological activity and pharmacokinetic properties of compounds.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. openeducationalberta.cawikipedia.org It is a valuable metric for predicting the transport properties of drugs, including intestinal absorption and blood-brain barrier (BBB) penetration. nih.govmolinspiration.com TPSA is calculated by summing the surface contributions of polar fragments, a method that avoids the computational expense of determining a 3D molecular geometry. nih.govmolinspiration.com

Molecules with a TPSA value below 90 Ų are generally considered more likely to penetrate the BBB. wikipedia.org For this compound, the calculated TPSA is 49.3 Ų, suggesting it has properties conducive to crossing cell membranes and potentially acting on the central nervous system. wikipedia.orgnih.gov

| Descriptor | Value | Implication |

|---|---|---|

| TPSA | 49.3 Ų | Good potential for cell membrane and blood-brain barrier penetration |

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. farmaceut.org It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. farmaceut.org A higher LogP value indicates greater lipophilicity. acdlabs.com While LogP applies to the neutral form of a molecule, the distribution coefficient (LogD) accounts for all ionized and neutral species at a specific pH, making it more relevant for ionizable compounds in physiological conditions. farmaceut.orgacdlabs.com

These parameters can be determined experimentally or calculated using computational methods that often rely on fragment-based contributions or atom-type electrotopological state indices. farmaceut.orgresearchgate.net For this compound, the computationally derived XLogP3 value is 1.3. nih.gov This value falls within the range typically associated with good oral bioavailability.

| Parameter | Value | Method |

|---|---|---|

| XLogP3 | 1.3 | Computed by XLogP3 3.0 |

The capacity of a molecule to form hydrogen bonds is crucial for its interaction with biological macromolecules and for its solubility. This is quantified by counting the number of hydrogen bond donors (typically -OH and -NH groups) and hydrogen bond acceptors (typically oxygen and nitrogen atoms). chemrxiv.orgrsc.org These counts are key components of frameworks like Lipinski's Rule of Five, which provides guidelines for assessing the drug-likeness of a compound. acdlabs.com According to this rule, a compound is more likely to be orally active if it has no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors. acdlabs.com

This compound possesses two hydrogen bond donors (the hydroxyl group and the amide N-H) and two hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). nih.gov These values are well within the limits suggested by Lipinski's rule, indicating favorable physicochemical properties for drug development.

| Descriptor | Count |

|---|---|

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Rotatable Bonds Analysis

Molecular flexibility is a critical parameter in drug design, influencing a compound's ability to adopt different conformations to bind with a target receptor and to cross biological membranes. A key metric for quantifying this flexibility is the number of rotatable bonds. A rotatable bond is generally defined as any single non-ring bond connected to a non-hydrogen atom, with the exception of amide C-N bonds, which have a high barrier to rotation and are considered rigid.

For this compound, computational analysis identifies a limited degree of rotational freedom. The structure consists of a benzene (B151609) ring, an amide group, and a methyl group. The key single bonds are the C(ring)–C(carbonyl) bond and the N(amide)–C(methyl) bond. The amide C-N bond itself is not considered rotatable due to its partial double-bond character. Based on computational algorithms used in chemical informatics, this compound is determined to have one rotatable bond.

Table 1: Rotatable Bond Analysis of this compound

| Parameter | Value | Significance |

|---|---|---|

| Rotatable Bond Count | 1 | Indicates low molecular flexibility (relative rigidity). |

| Associated Bonds | C(ring)–C(carbonyl) | Allows rotation of the amide group relative to the phenyl ring. |

| Implication for Binding | Lower entropic penalty upon binding to a receptor. | May contribute positively to binding affinity. |

| Implication for Bioavailability | Meets the criterion of <10 rotatable bonds. | Suggests a favorable profile for oral absorption. |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in structure-based drug design, allowing researchers to model the interaction between a small molecule like this compound and a protein target at an atomic level. scispace.com The process involves sampling various conformations and orientations of the ligand within the protein's binding site and using a scoring function to rank them based on their binding affinity. nih.gov

As of the current literature review, specific molecular docking studies detailing the binding of this compound to particular protein targets have not been extensively published. However, the application of this methodology would be a critical step in elucidating its potential mechanism of action.

A hypothetical molecular docking study of this compound would involve the following key steps:

Target Identification and Preparation: A protein receptor of interest would be selected. The three-dimensional structure of this protein, typically obtained from X-ray crystallography or NMR spectroscopy and available in databases like the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Ligand Preparation: The 3D structure of this compound would be generated and optimized to find its most stable, low-energy conformation.

Docking Simulation: Using specialized software, the this compound molecule would be placed into the defined binding site of the target protein. The software would then explore various rotational and translational degrees of freedom for the ligand, and potentially for key amino acid side chains in the binding pocket (flexible docking), to find the most favorable binding poses.

Scoring and Analysis: The resulting poses would be ranked using a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the complex. For this compound, the hydroxyl and amide groups would be expected to participate in crucial hydrogen bonding with polar amino acid residues in the active site.

Such studies would provide invaluable insights into which proteins this compound may interact with, the specific nature of these interactions, and a structural basis for its potential biological activity, thereby guiding further experimental validation and lead optimization efforts.

In Silico Prediction of Pharmacokinetic and Toxicological Parameters

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.comresearchgate.net These predictions help to identify potential liabilities and prioritize candidates with favorable pharmacokinetic and safety profiles before committing to costly and time-consuming experimental studies. sciensage.info For this compound, various physicochemical and pharmacokinetic parameters can be estimated using computational models.

Many of these predictive models are built upon fundamental physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate a compound's structural features with its biological or toxicological activity. mdpi.com

Several key computed properties for this compound are relevant for predicting its ADMET profile, particularly its "drug-likeness" according to established guidelines like Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds.

Table 2: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Interpretation |

|---|---|---|---|

| Molecular Weight | 151.16 g/mol | <500 g/mol | Fulfills the criterion; indicates good size for absorption. |

| Lipophilicity (XLogP3) | 1.3 | ≤5 | Fulfills the criterion; suggests balanced solubility for membrane permeability. |

| Hydrogen Bond Donors | 2 | ≤5 | Fulfills the criterion; favorable for crossing biological membranes. |

| Hydrogen Bond Acceptors | 2 | ≤10 | Fulfills the criterion; favorable for crossing biological membranes. |

Data sourced from PubChem CID 74624. nih.gov

The data indicate that this compound does not violate any of Lipinski's rules, suggesting a high probability of good oral bioavailability.

Beyond these basic properties, comprehensive in silico ADMET platforms can predict a wide range of parameters:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) can be predicted.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial. A molecule's ability to cross the BBB determines its potential for central nervous system activity.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound or be inhibited by it. Predicting CYP inhibition is vital for assessing the risk of drug-drug interactions.

Excretion: While less commonly predicted, parameters related to renal clearance can sometimes be estimated.

Toxicity: Computational toxicology models can predict various toxicity endpoints, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity. nih.gov These models are often based on identifying toxicophores (chemical fragments associated with toxicity) or building complex QSAR models from large experimental datasets. nih.govmdpi.com

A full in silico evaluation would provide a comprehensive, albeit predictive, ADMET profile for this compound, guiding its potential development and highlighting areas that require further experimental investigation.

Mentioned Compounds

Pharmacological and Biological Activity Research of N Methylsalicylamide

Analgesic and Antipyretic Properties

While N-Methylsalicylamide is structurally related to salicylamide (B354443), a compound known for its analgesic and antipyretic properties, specific research detailing the analgesic and antipyretic efficacy of this compound itself is limited in publicly available literature. A patent for preparing related 1,3-benzoxazine-2,4-dione derivatives mentions the use of this compound as a starting material for compounds with analgesic activity. google.com Additionally, the presence of a phenol (B47542) group in its structure is a feature found in some compounds with oral analgesic or anesthetic properties. journalajacr.comamazonaws.com However, dedicated studies quantifying these effects for this compound have not been identified in the conducted searches.

Anti-inflammatory Mechanisms

The precise anti-inflammatory mechanisms of this compound have not been extensively elucidated in the available research. Studies have identified this compound as a component in plant extracts that show general anti-inflammatory activity, a property often attributed to the presence of flavonoids and other bioactive compounds within the extract. journalajacr.comamazonaws.com One study focused on the structural aspects of salicylalkylamides, including this compound, and noted the importance of intramolecular hydrogen bonds, but did not investigate specific anti-inflammatory pathways. researchgate.net

The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). This compound is categorized by at least one chemical supplier as a potential Cyclooxygenase (COX) inhibitor. ambeed.com However, specific in vitro studies and quantitative data, such as IC50 values, detailing the inhibitory activity of this compound against COX-1 and COX-2 isoforms were not found in the performed searches. Therefore, its profile as a selective or non-selective COX inhibitor remains uncharacterized in the public domain.

Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by COX enzymes. Modulation of prostaglandin (B15479496) synthesis is a direct consequence of COX inhibition. Given the absence of specific data on this compound's interaction with COX-1 and COX-2, its precise effect on prostaglandin synthesis modulation cannot be detailed at this time.

Antimicrobial Activity Studies

Research into the antimicrobial properties of this compound is still an emerging area. Its potential for such activity has been suggested by its identification in plant extracts with known antimicrobial effects.

There is currently no specific research available from the conducted searches that evaluates the direct antimicrobial activity of isolated this compound against multidrug-resistant strains of Neisseria gonorrhoeae. While studies on the parent compound, salicylamide, have shown activity against this pathogen, this cannot be extrapolated to this compound without direct experimental evidence.

In line with the lack of general antimicrobial studies against Neisseria gonorrhoeae, no data from bactericidal efficacy studies or time-kill assays for this compound against this specific bacterium were found in the available literature. Such studies would be necessary to determine if the compound has a bactericidal (killing) or bacteriostatic (inhibiting growth) effect and the rate at which this occurs.

Activity against Multidrug-Resistant Neisseria gonorrhoeae

Selective Activity against Pathogens vs. Commensal Microbiota (e.g., Lactobacillus spp.)

A critical aspect of the development of new antimicrobial agents is their selective toxicity towards pathogenic bacteria while preserving the beneficial commensal microbiota. The disruption of the natural flora can lead to opportunistic infections and other dysbiotic states. Research into the activity of this compound would ideally include assessments of its impact on common commensal species such as Lactobacillus.

While direct studies on this compound's effect on Lactobacillus spp. are not extensively documented in publicly available research, the principle of selective activity is a cornerstone of antimicrobial evaluation. Commensal bacteria, including various Lactobacillus species, play a protective role against pathogens. nih.govresearchgate.netnih.gov For instance, studies have demonstrated that Lactobacillus salivarius and Lactobacillus fermentum can produce bactericidal effects against Staphylococcus aureus, a significant human pathogen. ethz.chsemanticscholar.orgmdpi.com Similarly, Lactobacillus acidophilus and Lactobacillus casei have shown growth inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanisms for this inhibition can be multifactorial, including the production of antimicrobial compounds and competition for nutrients and adhesion sites. rsc.orgucl.ac.be

Therefore, an ideal antimicrobial agent would exhibit potent activity against target pathogens like S. aureus while demonstrating minimal to no activity against beneficial species like Lactobacillus. This ensures that the protective barrier afforded by the commensal microbiota remains intact. Future research on this compound should include comprehensive screening against a panel of commensal organisms to fully characterize its selectivity profile.

Reduction of Intracellular Bacterial Burden in Host Cells

The ability of bacteria to invade and survive within host cells presents a significant challenge in the treatment of infectious diseases. mdpi.comnih.gov Intracellular pathogens are shielded from the host immune system and are often less susceptible to antibiotics that have poor cellular penetration. nih.govnih.gov Staphylococcus aureus is a facultative intracellular pathogen that can persist within various host cells, including osteoblasts, which is a contributing factor to the relapse of bone and joint infections. nih.govfrontiersin.org

The development of novel therapeutic strategies often focuses on enhancing the intracellular delivery and activity of antimicrobial compounds. nih.gov Therefore, future investigations into the pharmacological profile of this compound should prioritize the assessment of its ability to penetrate host cells and eliminate intracellular bacterial reservoirs.

Modulation of Proinflammatory Cytokines (e.g., IL-8)

Bacterial infections trigger an inflammatory response in the host, characterized by the production of various cytokines. Interleukin-8 (IL-8), a proinflammatory chemokine, plays a pivotal role in recruiting neutrophils to the site of infection. nih.govnih.govopenmicrobiologyjournal.com While this is a crucial component of the innate immune response, excessive or prolonged production of IL-8 can contribute to tissue damage and the pathology of inflammatory diseases. nih.govnih.gov

Several bacterial pathogens have been shown to induce the production of IL-8 from host cells. nih.govnih.gov The modulation of this cytokine response by an antimicrobial agent could therefore have therapeutic benefits beyond its direct bactericidal or bacteriostatic effects. An ideal compound might reduce the excessive inflammatory response without compromising the necessary immune-mediated clearance of the pathogen.

Frequency of Resistance Emergence Studies

The development of antibiotic resistance is a major global health threat. nih.gov When evaluating a new antimicrobial compound, it is essential to determine the frequency at which resistance emerges in target pathogens. A low frequency of resistance suggests that the compound may have a longer useful clinical lifespan.

Studies on the frequency of resistance to various antibiotics in Staphylococcus aureus provide a benchmark for comparison. For instance, the frequency of resistance to the bactericidal DNA polymerase inhibitor N3-Hydroxybutyl 6-(3′-Ethyl-4′-Methylanilino) Uracil (HBEMAU) was found to be in the range of 1 × 10⁻⁸ to 3 × 10⁻¹⁰ for several Gram-positive organisms, including S. aureus. nih.gov

A comparative analysis of the frequency of resistance for different antibiotics is presented in the table below. While specific data for this compound is not available, this table illustrates the typical range observed for other antimicrobial agents against S. aureus.

| Antibiotic | Organism | Frequency of Resistance |

|---|---|---|

| N3-Hydroxybutyl 6-(3′-Ethyl-4′-Methylanilino) Uracil (HBEMAU) | Staphylococcus aureus | 1 × 10⁻⁹ to 1 × 10⁻¹⁰ |

| Rifampin | Staphylococcus aureus | 8 × 10⁻⁷ to 9 × 10⁻⁸ |

| Gentamicin | Staphylococcus aureus | 1 × 10⁻⁷ to 8 × 10⁻⁷ |

| Ciprofloxacin | Staphylococcus aureus | ~10⁻¹⁰ |

Future research on this compound should include rigorous studies to determine its frequency of resistance in clinically relevant pathogens like S. aureus.

Synergistic and Additive Interactions with Established Antibiotics

Combination therapy, the use of two or more antibiotics, is a strategy often employed to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistance. nih.govnih.gov The interaction between two antibiotics can be synergistic (the combined effect is greater than the sum of their individual effects), additive (the combined effect is equal to the sum of their individual effects), or antagonistic (the combined effect is less than the sum of their individual effects).

Numerous studies have investigated synergistic combinations against Staphylococcus aureus. researchgate.netbiorxiv.org For example, combinations of amikacin (B45834) and levofloxacin (B1675101) have demonstrated synergistic activity against MRSA strains. nih.gov The table below summarizes the observed interactions of various antibiotic combinations against S. aureus.

| Antibiotic Combination | Interaction against S. aureus |

|---|---|

| Amikacin + Levofloxacin | Synergistic |

| Azithromycin + Levofloxacin | Synergistic |

| Amikacin + Azithromycin | Additive/Antagonistic |

| Ciprofloxacin + Daptomycin (B549167) | Synergistic |

| Ciprofloxacin + Vancomycin (B549263) | Synergistic |

| Daptomycin + Tobramycin | Synergistic |

| Tobramycin + Vancomycin | Synergistic |

Investigating the potential for this compound to act synergistically or additively with established antibiotics would be a valuable area of research. Such findings could expand its therapeutic applications and provide new options for treating challenging infections.

Antimycobacterial Activity against Mycobacterium species (e.g., M. tuberculosis, M. avium)

Tuberculosis, caused by Mycobacterium tuberculosis, and infections caused by non-tuberculous mycobacteria (NTM) such as Mycobacterium avium, remain significant global health challenges. biorxiv.org The development of new antimycobacterial agents is a priority due to the emergence of drug-resistant strains.

While extensive data on the antimycobacterial activity of this compound is not widely published, research into related compounds provides a basis for potential activity. The evaluation of novel compounds against M. tuberculosis and M. avium is a standard component of antimicrobial drug discovery. mdpi.com For instance, studies on N-alkyl nitrobenzamides have shown promising antitubercular activities. mdpi.com

The table below presents the minimum inhibitory concentrations (MICs) of various compounds against M. tuberculosis and M. avium, illustrating the range of activities observed.

| Compound/Drug | MIC against M. tuberculosis H37Rv (µg/mL) | MIC against M. avium (µg/mL) |

|---|---|---|

| Isoniazid | 0.015 - 0.06 | >16 |

| Rifampicin | 0.03 - 0.125 | 4 - 16 |

| Ethambutol | 0.5 - 2.0 | 2 - 8 |

| Clarithromycin | >64 | 4 - 16 |

Further investigation is required to determine the specific antimycobacterial spectrum and potency of this compound.

Inhibition of Bacterial Two-Component Regulatory Systems

Two-component regulatory systems (TCS) are crucial for bacteria to sense and respond to environmental changes. In mycobacteria, these systems are involved in virulence, persistence, and drug resistance. The MprAB two-component system in Mycobacterium tuberculosis is known to be involved in the response to cell envelope stress and is essential for the pathogen's ability to establish and maintain persistent infection.

The inhibition of TCS is a promising strategy for the development of new antimicrobial agents. By disrupting these signaling pathways, it may be possible to attenuate virulence and overcome drug resistance. Recent research has identified TapA as a key regulator that interacts with the sensor kinase MtrB to initiate a signaling cascade that controls cell division and intrinsic drug resistance in M. tuberculosis.

While there is no direct evidence to date linking this compound to the inhibition of the MprAB system, its potential to interact with such targets should be explored. The development of molecules that can disrupt these vital regulatory pathways could lead to novel therapeutic interventions against mycobacterial infections.

Fungicidal/Fungistatic Applications of Related Salicylamides

Salicylamides, a class of compounds including this compound, have demonstrated a wide spectrum of biological activities, including notable antifungal properties. nih.gov Research has explored various derivatives for their efficacy against a range of pathogenic fungi. nih.govnih.gov The antifungal potential of these compounds extends to both human and plant pathogens, with some derivatives showing high activity against multidrug-resistant strains. nih.gov

The mechanism of action for the antimicrobial effects of salicylanilides is thought to be multifaceted, involving multiple molecular targets. nih.gov Studies on salicylanilide (B1680751) derivatives have revealed activity against a broad spectrum of fungi, including those from the Ascomycota and Basidiomycota phyla. nih.gov For instance, niclosamide (B1684120), a well-known salicylanilide, was identified as a potent inhibitor of Trichophyton tonsurans growth, with a minimum inhibitory concentration (MIC) below 1 µM. nih.gov Other related compounds have shown efficacy against yeasts like Candida albicans and filamentous fungi such as Trichophyton mentagrophytes and Microsporum gypseum. nih.gov

A novel class of N-thiazol-4-yl-salicylamides has been identified as highly active experimental fungicides against significant plant pathogens, including Phytophthora infestans (late blight), Plasmopara viticola (downy mildew), and Pythium ultimum (damping-off disease). nih.gov Structure-activity relationship studies within this class highlighted the critical role of a phenolic hydroxy function for their fungicidal action. nih.gov Further research into N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which share structural similarities, has also yielded promising candidates against cucumber downy mildew. nih.gov

Research has shown that the antifungal activity of salicylanilide derivatives can be significant, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.49 µmol/L against certain molds. nih.gov For example, N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide was identified as a particularly active salicylanilide. nih.gov

| Compound/Derivative Class | Fungal Species | Activity/Finding | Reference |

|---|---|---|---|

| Niclosamide | Trichophyton tonsurans | High activity with MIC < 1 µM. | nih.gov |

| Salicylanilides | Trichophyton mentagrophytes | Identified as a highly susceptible strain. | nih.gov |

| Salicylanilides | Microsporum gypseum | Identified as a highly susceptible strain. | nih.gov |

| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | Moulds | Among the most active salicylanilides tested. | nih.gov |

| 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl) benzoate | Moulds | Exhibited a low MIC of 0.49 µmol/L. | nih.gov |

| N-thiazol-4-yl-salicylamides | Phytophthora infestans | Highly active against potato and tomato late blight. | nih.gov |

| N-thiazol-4-yl-salicylamides | Plasmopara viticola | Highly active against grapevine downy mildew. | nih.gov |

| N-thiazol-4-yl-salicylamides | Pythium ultimum | Highly active against damping-off disease. | nih.gov |

| N-(thiophen-2-yl) nicotinamide derivative (4f) | Pseudoperonospora cubensis | Excellent fungicidal activity with EC50 = 1.96 mg/L. | nih.gov |

Antiprotozoal Research

Derivatives of salicylamide have been investigated for their potential against various protozoan parasites responsible for significant human diseases. This research has spanned activity against the causative agents of malaria, African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis.

Several compounds with structural similarities to salicylamides have been evaluated for their antiplasmodial activity. PfATP4 inhibitors, such as the spiroindolone KAE609 and the dihydroisoquinolone SJ733, have shown potent activity against the asexual stages of P. falciparum. nih.gov For instance, KAE609 exhibited a 50% inhibitory concentration (IC50) of less than 10 nM against cultured parasites, while SJ733 had an IC50 ranging from 10 to 60 nM. nih.gov A series of azabicyclo-nonane derivatives with terminal tetrazole or sulfonamido structures also demonstrated antiprotozoal activity in the submicromolar range against P. falciparum. mdpi.com The fungal metabolite cladosporin (B1252801) was found to have potent, nanomolar antiparasitic activity against both blood and liver stages of P. falciparum by inhibiting the parasite's lysyl-tRNA synthetase. nih.gov

Research has identified several classes of compounds with activity against trypanosomes. A library of N-arylmethyl-substituted iminoribitol derivatives was tested against Trypanosoma brucei brucei, with one compound, UAMC-00363, showing significant activity with a mean IC50 of 0.49 µM. researchgate.net Triazolopyrimidine compounds have demonstrated single-digit nanomolar potency against Trypanosoma brucei rhodesiense and Trypanosoma brucei gambiense strains by targeting the 20S proteasome. nih.gov

Novel N-alkylamide derivatives have also been designed and tested, showing potent antitrypanosomal activities. nih.gov For example, derivatives of tortozanthoxylamide displayed EC50 values of 3.2 µM and 4.5 µM against T. brucei. nih.gov Additionally, certain thiosemicarbazide (B42300) derivatives have shown a promising trypanocidal profile against T. cruzi, with IC50 values comparable to the reference drug benznidazole. nih.gov

The anti-leishmanial potential of salicylamide-related structures has also been a subject of investigation. Almiramide derivatives, which are N-methylated linear lipopeptides, have exhibited low micromolar anti-parasitic activity against Leishmania donovani. mdpi.com Certain analogs with a 6-heptynyl lipophilic terminus and N-methyl valine showed potent IC50 values. mdpi.com

Organotin (IV) derivatives have also been screened for broad-spectrum antiparasitic activity. One compound, MS26Et3, was particularly effective, with an EC50 of 0.21 µM against promastigotes and 0.19 µM against intracellular amastigotes of L. donovani. mdpi.com Furthermore, in silico and in vitro drug repurposing studies identified capecitabine (B1668275) as a potential inhibitor of L. donovani growth and its mitochondrial primase activity. nih.gov

| Compound/Derivative Class | Protozoan Species | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| KAE609 (s-piroindolone) | Plasmodium falciparum | <10 nM | nih.gov |

| SJ733 (dihydroisoquinolone) | Plasmodium falciparum | 10 - 60 nM | nih.gov |

| Cladosporin | Plasmodium falciparum | Potent, nanomolar activity | nih.gov |

| UAMC-00363 | Trypanosoma brucei brucei | 0.49 µM | researchgate.net |

| Triazolopyrimidines (GNF6702) | Trypanosoma brucei rhodesiense | Single-digit nM potency | nih.gov |

| Tortozanthoxylamide Derivative (Compound 2) | Trypanosoma brucei | 3.2 µM | nih.gov |

| Thiosemicarbazide (Compound 31) | Trypanosoma cruzi | 28.72 µM (CL-B5 strain) | nih.gov |

| Almiramide Analog (Compound 13) | Leishmania donovani | µM IC50 values | mdpi.com |

| MS26Et3 (Organotin (IV) derivative) | Leishmania donovani (amastigotes) | 0.19 µM | mdpi.com |

Other Investigated Biological Activities (e.g., Anticancer Potential of Derivatives)

Beyond antimicrobial applications, derivatives of salicylamide have been extensively studied for their anticancer properties. nih.gov The anthelmintic drug niclosamide, a halogenated salicylanilide, is a prominent example that is being repurposed for oncology due to its ability to interfere with multiple vital cellular signaling pathways in cancer cells, including Wnt/β-catenin, STAT3, and mTOR. nih.govsemanticscholar.org

Numerous studies have focused on synthesizing and evaluating novel N-substituted salicylamide derivatives for their antiproliferative activity against various human cancer cell lines. For instance, a series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives were evaluated as tubulin polymerization inhibitors. nih.gov Compounds within this series showed potent activity against breast cancer (MCF-7, MDA-MB-231) and colon cancer (Caco-2, HCT-116) cell lines, with some exhibiting GI50 values in the low micromolar range. nih.gov

Other research has explored O-alkylamino-tethered salicylamide derivatives with amino acid linkers as potent anticancer agents. One such compound, 9a (JMX0293), showed strong antiproliferative effects against the triple-negative breast cancer cell line MDA-MB-231 (IC50 = 3.38 µM) while exhibiting low toxicity to non-tumorigenic cells. nih.gov Its mechanism was found to involve the inhibition of STAT3 phosphorylation, leading to apoptosis. nih.gov

Further modifications, such as the introduction of a hydroxamic acid moiety to N-aryl salicylamides, have yielded dual inhibitors of histone deacetylases (HDACs) and the epidermal growth factor receptor (EGFR). nih.gov Some of these compounds displayed higher potency against the HL-60 cancer cell line than existing drugs like gefitinib (B1684475) and SAHA. nih.gov Similarly, new imidazole-based N-phenylbenzamide derivatives have shown good cytotoxic activity, with IC50 values between 7.5 and 11.1 μM against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.org

| Compound/Derivative | Cancer Cell Line | Activity (GI50/IC50) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Compound 24 (5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative) | MDA-MB-231 (Breast) | 5.6 µM | Tubulin polymerization inhibition | nih.gov |

| Compound 33 (5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative) | HCT-116 (Colon) | Potent activity noted | Tubulin polymerization inhibition | nih.gov |

| Compound 9a (JMX0293) (O-alkylamino-tethered salicylamide) | MDA-MB-231 (Breast) | 3.38 µM | STAT3 phosphorylation inhibition | nih.gov |

| Compound 24 (O-alkylamino-tethered salicylamide) | MCF-7 (Breast) | 4.48 µM | STAT3 inhibition | nih.gov |

| Compound 1k (N-aryl salicylamide with hydroxamic acid) | HL-60 (Leukemia) | Higher potency than gefitinib | HDAC-EGFR dual inhibition | nih.gov |

| Compound 1o (N-aryl salicylamide with hydroxamic acid) | A549 (Lung) | Potent inhibitory activity | HDAC-EGFR dual inhibition | nih.gov |

| Compound 4f (Imidazole-based N-phenylbenzamide) | A549 (Lung) | 7.5 µM | ABL1 kinase inhibition (computational) | frontiersin.org |

| Compound 4f (Imidazole-based N-phenylbenzamide) | MCF-7 (Breast) | 8.9 µM | ABL1 kinase inhibition (computational) | frontiersin.org |

| Niclosamide Derivative (Ethanolamine salt 3a) | Esophageal Adenocarcinoma | 0.8–1.0 µM | Downregulation of BCL2/MCL1, decreased β-catenin/p-STAT3 | semanticscholar.org |

Mechanistic Investigations of N Methylsalicylamide Biological Action

Molecular Targets and Pathways Identification

The identification of specific molecular targets and the signaling pathways they modulate is a cornerstone of mechanistic investigation. For N-Methylsalicylamide, research into its direct molecular interactions is ongoing. However, based on the activity of structurally related compounds, particularly those containing a salicylamide (B354443) scaffold, potential targets and pathways can be inferred.

One of the most promising areas of investigation is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov The STAT3 protein is a transcription factor that is frequently overactivated in a variety of human cancers, playing a critical role in tumor progression by regulating genes involved in cell survival and proliferation. nih.gov Inhibition of the STAT3 signaling pathway is therefore considered a key therapeutic strategy in oncology. nih.gov

Niclosamide (B1684120), an FDA-approved anthelmintic drug that features a salicylamide core structure, has been identified as a potent small-molecule inhibitor of the STAT3 signaling pathway. nih.govjcancer.org Studies have shown that niclosamide can effectively block the activation of STAT3, leading to the suppression of cancer cell growth, induction of apoptosis, and cell cycle arrest. nih.govjcancer.org This inhibitory action is achieved by reducing the phosphorylation of STAT3 at the tyrosine 705 residue, a critical step for its dimerization, nuclear translocation, and transcriptional activity. nih.govjcancer.org

Given that this compound shares the foundational salicylamide structure with compounds known to inhibit STAT3, it is plausible that it may also interact with this pathway. The structural characteristics of N-arylbenzamides have been explored in the development of STAT3 dimerization inhibitors, suggesting that the broader class of compounds to which this compound belongs has potential for this type of activity. nih.gov Further research is necessary to directly assess the inhibitory effect of this compound on STAT3 and to determine its potency and specific binding interactions within the pathway.

Additionally, the antiprotozoal activity observed in related compounds like nitazoxanide, which also contains a salicylamide-like structure, suggests other potential mechanisms. nih.gov These mechanisms in antiprotozoal agents can include the disruption of key metabolic pathways, such as energy metabolism, or interference with the replication of the parasite's DNA. mdpi.com Therefore, investigations into the effects of this compound on the metabolic enzymes and nucleic acid synthesis of pathogenic organisms could reveal additional molecular targets.

Table 1: Potential Molecular Targets and Pathways for this compound Based on Structurally Related Compounds

| Potential Target/Pathway | Observed Effect in Related Compounds | Potential Consequence of Interaction | Relevant Compound Class |

| STAT3 Signaling Pathway | Inhibition of STAT3 phosphorylation and dimerization. nih.govnih.govjcancer.org | Anti-proliferative and pro-apoptotic effects in cancer cells. | Salicylamides, N-Arylbenzamides |

| Protozoal Energy Metabolism | Disruption of key metabolic enzymes. mdpi.com | Inhibition of protozoal growth and survival. | Thiazolides |

| Protozoal DNA Replication | Interference with nucleic acid synthesis. mdpi.com | Antiprotozoal activity. | General Antiprotozoal Agents |

Cellular Uptake and Intracellular Localization Studies

Detailed experimental data on the cellular uptake and specific intracellular localization of this compound are not extensively documented in publicly available scientific literature. The processes by which a small molecule like this compound traverses the cell membrane and its subsequent distribution within subcellular compartments are critical to its biological activity. Such studies are essential to determine if the compound can reach its potential intracellular targets in sufficient concentrations to elicit a biological response.

Receptor Binding and Ligand-Target Interactions

Specific research detailing the receptor binding profiles and direct ligand-target interactions of this compound is not well-established in the current scientific literature. While computational docking and molecular dynamics simulations can provide theoretical insights into how this compound might interact with potential protein targets, such as the SH2 domain of STAT3, experimental validation through binding assays is required to confirm these interactions and quantify binding affinities. unica.it

Enzyme Inhibition Kinetics and Substrate Specificity

At present, there is a lack of specific studies in the available scientific literature that detail the enzyme inhibition kinetics and substrate specificity of this compound. To characterize this compound as an enzyme inhibitor, kinetic studies would be necessary to determine key parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such research would be fundamental to understanding its potency and mechanism of action if its biological activity is mediated through the inhibition of a specific enzyme.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N Methylsalicylamide and Its Derivatives

Impact of Amide and Hydroxyl Groups on Biological Activity

The amide (-CONH-) and hydroxyl (-OH) groups are key functional groups in the salicylamide (B354443) structure, and their presence and position significantly influence biological activity. Studies on salicylamide derivatives have highlighted the importance of these groups for various activities, including antigonorrheal activity. nih.govresearchgate.netasm.org For instance, in the context of antibacterial activity against Neisseria gonorrhoeae, both the amide and hydroxyl groups of salicylamide were found to be important. nih.govresearchgate.netasm.org Modifications or removal of these groups can lead to a loss or reduction in activity. nih.gov The hydroxyl group can also participate in intramolecular hydrogen bonding, which can affect the conformation of the molecule and its interaction with biological targets. acs.orgresearchgate.net

Substituent Effects on Efficacy and Selectivity